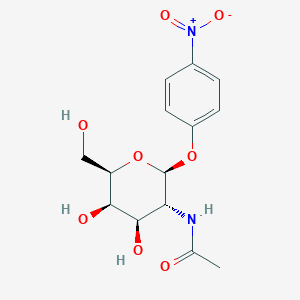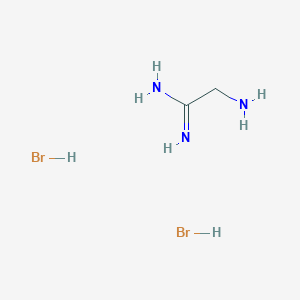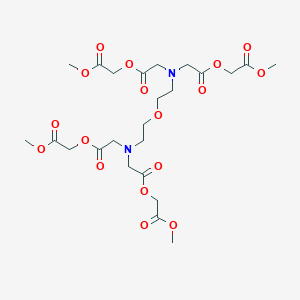
4-nitrofenil 2-acetamido-2-desoxi-β-D-galactopiranósido
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of galactose, a type of sugar, and is often utilized as a substrate in enzymatic assays to study the activity of specific enzymes such as beta-galactosidases. The compound is characterized by the presence of a nitrophenyl group, which allows for easy detection and quantification of enzymatic reactions due to its chromogenic properties .
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in:
Biochemistry: As a substrate for enzyme assays to study beta-galactosidase activity.
Molecular Biology: In the analysis of glycoproteins and other carbohydrate-containing biomolecules.
Medicine: For diagnostic purposes, such as detecting enzyme deficiencies in metabolic disorders.
Industrial Applications: In the production of diagnostic kits and reagents for laboratory use
Mecanismo De Acción
Target of Action
The primary targets of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside are enzymes N-acetyl-β-D-galactosaminidase and N-Acetyl-β-D-hexosaminidase . These enzymes play a crucial role in the hydrolysis of specific glycosides, a process that is essential for various biological functions.
Mode of Action
This compound acts as a chromogenic substrate for its target enzymes . When the enzymes act on this substrate, it undergoes a reaction that results in the production of a yellow solution . This color change is often used to measure the activity of the enzymes, particularly in yeast and fungi .
Biochemical Pathways
The action of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside primarily affects the biochemical pathways involving the hydrolysis of glycosides . The enzymatic action on this substrate can lead to changes in these pathways, influencing various downstream effects related to the metabolism of glycosides.
Pharmacokinetics
It is known to bemembrane-permeable , which suggests it can cross biological membranes and potentially reach various tissues in the body.
Result of Action
The enzymatic action on 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside results in the production of a yellow solution . This color change is a molecular effect of the compound’s action and is used as a measure of enzyme activity. The cellular effects would depend on the specific role of the target enzymes in the cell.
Análisis Bioquímico
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It serves as a substrate for the enzyme N-acetyl-β-D-galactosaminidase . The enzyme shows high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative . The interactions between the compound and these biomolecules are essential for the detection and characterization of α-N-acetylgalactosaminidase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for specific enzymes. It undergoes enzymatic hydrolysis, a process that is not inhibited by the substrate or reaction products . This process is crucial for the compound’s effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound can change over time. For instance, the immobilization of the enzyme in lens-shaped polyvinyl alcohol hydrogel capsules provided a biocatalyst with very good storage and operational stability . The immobilized enzyme retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .
Metabolic Pathways
The compound is involved in metabolic pathways related to the enzyme N-acetyl-β-D-galactosaminidase . It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside typically involves a combination of chemical and enzymatic steps. One common method includes the chemical synthesis of an anomeric mixture followed by selective enzymatic hydrolysis to remove the undesired anomer. The process often employs immobilized beta-N-acetylhexosaminidase from fungal sources such as Penicillium oxalicum, which exhibits high selectivity towards the beta-anomeric derivative . Industrial production methods may involve large-scale chemical synthesis followed by purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: This reaction is catalyzed by beta-galactosidases, resulting in the release of 4-nitrophenol and 2-acetamido-2-deoxy-D-galactose.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the acetamido group.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside include:
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used in similar enzymatic assays but involves glucose instead of galactose.
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Another substrate for enzyme assays, particularly for studying beta-N-acetylglucosaminidase activity
The uniqueness of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside lies in its specific application for studying beta-galactosidases, making it a valuable tool in biochemical and medical research.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265021 | |
| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14948-96-0 | |
| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14948-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014948960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)






